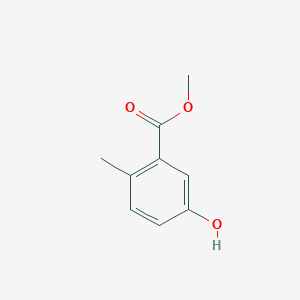

Methyl 5-hydroxy-2-methylbenzoate

Description

Significance of Methyl 5-hydroxy-2-methylbenzoate within Benzoate (B1203000) Ester Chemistry

Benzoate esters, in general, are a significant class of compounds with diverse applications. wikipedia.org Methyl benzoate, the parent compound, is known for its pleasant odor and is used in perfumery and as a solvent. wikipedia.org The addition of hydroxyl and methyl groups to the benzene (B151609) ring, as seen in Methyl 5-hydroxy-2-methylbenzoate, modifies the chemical and physical properties of the parent molecule, opening up new avenues for research and application.

The presence of the hydroxyl group, in particular, introduces a reactive site that can participate in various chemical reactions, making it a valuable intermediate in organic synthesis. fishersci.ca This functional group can influence the compound's biological activity and its potential use in the development of new molecules with specific properties.

Historical Context of Research on Hydroxylated Methyl Benzoates

Research into hydroxylated benzoic acids and their esters has a long history, driven by their natural occurrence and their utility as building blocks in chemical synthesis. For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) and its methyl ester, methyl salicylate, are well-known compounds with a wide range of applications. foodb.caymdb.cat3db.ca

The study of various isomers of hydroxylated methyl benzoates has been a subject of interest. For example, the synthesis of different methyl hydroxy-methoxybenzoate isomers has been explored for their potential biological activities. diva-portal.org The investigation into the synthesis and properties of compounds like 2-propoxy-5-methylbenzoic acid, which is derived from a hydroxylated methylbenzoate, further highlights the historical interest in this class of compounds. nist.gov The Nenitzescu synthesis of 5-hydroxyindoles, which can involve precursors related to hydroxylated benzoates, also dates back to the early 20th century. mdpi.com

Current Research Landscape and Future Directions for Methyl 5-hydroxy-2-methylbenzoate

Current research involving Methyl 5-hydroxy-2-methylbenzoate and its derivatives continues to explore their potential in various areas of chemistry. The synthesis of novel compounds using Methyl 5-hydroxy-2-methylbenzoate as a starting material is an active area of investigation. For instance, it can be used to produce other chemicals through reactions involving its hydroxyl or ester groups. fishersci.ca

The exploration of the biological activities of related compounds, such as the anticancer and antibacterial properties of furan (B31954) derivatives synthesized from similar starting materials, suggests potential avenues for future research into the bioactivity of Methyl 5-hydroxy-2-methylbenzoate derivatives. orientjchem.org Furthermore, the ongoing development of new synthetic methodologies, including photocatalytic and organocatalytic approaches for esterification, could provide more efficient ways to synthesize and modify Methyl 5-hydroxy-2-methylbenzoate and other benzoate esters. taylorandfrancis.com

Future research is likely to focus on the synthesis of novel derivatives of Methyl 5-hydroxy-2-methylbenzoate and the evaluation of their biological and material properties. The unique substitution pattern of this compound makes it an interesting candidate for the development of new pharmaceuticals, agrochemicals, and functional materials.

Chemical and Physical Properties of Methyl 5-hydroxy-2-methylbenzoate

| Property | Value | Source |

| Molecular Formula | C9H10O3 | nih.govsynquestlabs.comsapphirebioscience.com |

| Molecular Weight | 166.17 g/mol | nih.govsapphirebioscience.com |

| Appearance | White Solid | cymitquimica.com |

| Melting Point | 75-76 °C | sigmaaldrich.comchemsynthesis.com |

| Boiling Point | 287.9 °C at 760 mmHg | sigmaaldrich.com |

| CAS Number | 73505-48-3 | nih.govsynquestlabs.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTIUIMAICRVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552717 | |

| Record name | Methyl 5-hydroxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73505-48-3 | |

| Record name | Methyl 5-hydroxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Methyl 5 Hydroxy 2 Methylbenzoate

Established Synthetic Routes for Methyl 5-hydroxy-2-methylbenzoate and its Precursors

The traditional synthesis of Methyl 5-hydroxy-2-methylbenzoate and its precursors relies on fundamental organic reactions, including esterification, derivatization from other hydroxylated benzoic acids, and cycloaddition reactions.

Esterification of 5-hydroxy-2-methylbenzoic acid

The most direct route to Methyl 5-hydroxy-2-methylbenzoate is the esterification of 5-hydroxy-2-methylbenzoic acid. chemicalbook.comguidechem.comsigmaaldrich.com This reaction, a classic Fischer esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. uomustansiriyah.edu.iqyoutube.comresearchgate.net The mechanism begins with the protonation of the carbonyl group of the benzoic acid, which increases its electrophilicity. youtube.com Subsequently, the nucleophilic oxygen of methanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com After a proton transfer and the elimination of a water molecule, the final ester product is formed. youtube.com The reaction is reversible, and to drive the equilibrium towards the product side, an excess of methanol is often used, or the water formed during the reaction is removed. tcu.edu

Derivatization from Hydroxylated Benzoic Acid Precursors

Methyl 5-hydroxy-2-methylbenzoate can also be synthesized through the derivatization of other hydroxylated benzoic acid precursors. diva-portal.org This often involves a multi-step process that may include protection and deprotection of functional groups to achieve the desired regioselectivity. For instance, a dihydroxybenzoic acid can be selectively protected, followed by methylation and subsequent deprotection to yield the target molecule. diva-portal.org A common strategy involves the esterification of a dihydroxybenzoic acid, followed by regioselective acylation of the less sterically hindered hydroxyl group. diva-portal.org The remaining hydroxyl group can then be methylated, and subsequent removal of the protecting acyl group yields the desired hydroxy-methoxybenzoate isomer. diva-portal.org

Cycloaddition Reactions in Methyl Benzoate (B1203000) Synthesis

While not a direct route to Methyl 5-hydroxy-2-methylbenzoate itself, cycloaddition reactions represent a fundamental approach in the synthesis of the broader class of methyl benzoates. A notable example is the Diels-Alder reaction, which can be employed to construct the benzene (B151609) ring skeleton from which methyl benzoates can be derived. More recently, dearomative (3 + 2) cycloaddition reactions have been explored for the C-H amination of arenes, showcasing the versatility of cycloaddition strategies in functionalizing aromatic rings. acs.org This approach involves the reaction of an aromatic substrate with an azidium ion to form a fused triazolinium adduct, which can then be converted to an arylamine. acs.org While this specific example leads to amination, the underlying principle of using cycloaddition to functionalize a benzene ring is relevant to the broader synthetic landscape of substituted benzoates.

Advanced Synthetic Approaches and Optimization Strategies

To improve the efficiency, environmental footprint, and yield of benzoate synthesis, advanced techniques such as microwave-assisted synthesis and phase transfer catalysis are increasingly being employed.

Microwave-Assisted Synthesis in Benzoate Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org In the context of benzoate synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netuwlax.edunih.gov The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in cleaner reactions with fewer side products. mlsu.ac.in For example, the esterification of benzoic acid with methanol has been shown to achieve near-quantitative conversion in minutes under microwave irradiation, a stark contrast to the hours required with conventional refluxing. uomustansiriyah.edu.iqresearchgate.net This "green chemistry" approach minimizes energy consumption and often allows for the use of less solvent. ajrconline.orguwlax.edu

| Reaction | Heating Method | Reaction Time | Conversion/Yield | Reference |

| Esterification of Benzoic Acid | Conventional | 60 min | 88% conversion | researchgate.net |

| Esterification of Benzoic Acid | Microwave (300W) | 10 min | 99.99% conversion | researchgate.net |

| Synthesis of Ethyl Benzoate | Microwave (170°C) | 5 min | 97% yield | uwlax.edu |

| Synthesis of 1,3,4-Oxadiazole Derivatives | Microwave (100W) | 10 min | High yield | nih.gov |

Phase Transfer Catalysis in Etherification Reactions

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different, immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgoperachem.com In the synthesis of benzoate derivatives, particularly in etherification reactions of hydroxylated precursors, PTC can be highly effective. mdpi.com The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant (often an anion) from the aqueous phase to the organic phase where the reaction occurs. operachem.comyoutube.comyoutube.com This method avoids the need for expensive, anhydrous, or polar aprotic solvents and can lead to faster reaction rates and higher yields under milder conditions. mdpi.com For example, in the etherification of a phenol (B47542), the phenoxide ion, generated in the aqueous phase by a base, is transported into the organic phase by the catalyst to react with an alkyl halide. youtube.com

| Catalyst Type | Function | Common Examples | Reference |

| Quaternary Ammonium Salts | Transfer anions from aqueous to organic phase | Benzyltriethylammonium chloride, Methyltricaprylammonium chloride | wikipedia.org |

| Phosphonium Salts | Tolerate higher temperatures | Hexadecyltributylphosphonium bromide | wikipedia.org |

| Crown Ethers | Convert alkali metal cations into hydrophobic cations | 18-Crown-6 | wikipedia.org |

Regioselective Protection-Deprotection Strategies

The synthesis of specific derivatives of methyl 5-hydroxy-2-methylbenzoate often requires regioselective protection and deprotection of its functional groups. The hydroxyl and carboxylic acid groups exhibit different reactivities, allowing for selective transformations.

One common strategy involves the protection of the more reactive hydroxyl group before modifying the ester. For instance, acylation can be used to protect the hydroxyl group. Research has shown that in the synthesis of related hydroxy benzoates, acylation tends to occur at the less sterically hindered hydroxyl group. diva-portal.org For dihydroxybenzoic acids, acylation often happens at the hydroxyl group that is meta or para to the ester group, leaving the ortho hydroxyl group free. diva-portal.org This principle of regioselective protection is crucial when planning multi-step syntheses involving molecules with multiple reactive sites.

Conversely, the selective deprotection of a protecting group is equally important. For example, the p-methoxybenzyl (PMB) group is a common protecting group for hydroxyl functions. Its removal can be achieved with high regioselectivity under specific conditions. Catalytic amounts of tin chloride dihydrate (SnCl2·2H2O) or dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (B109758) have been used for the regioselective removal of the 5-O-PMB group in furanose derivatives. nih.gov Boron trichloride (B1173362) (BCl3) has also been employed for the regioselective deprotection of benzyl (B1604629) ethers in poly-benzylated C-glycosyl derivatives. nih.gov

These strategies, while demonstrated in the context of carbohydrate chemistry, highlight the principles that can be applied to the regioselective manipulation of methyl 5-hydroxy-2-methylbenzoate. The choice of protecting group and the deprotection conditions are critical for achieving the desired synthetic outcome.

Catalyst Screening and Optimization for Esterification

The formation of methyl 5-hydroxy-2-methylbenzoate from 5-hydroxy-2-methylbenzoic acid and methanol is an esterification reaction that can be catalyzed by various means. The efficiency of this process is highly dependent on the choice of catalyst and reaction conditions.

Traditionally, strong mineral acids like sulfuric acid have been used as catalysts for esterification. For example, refluxing p-cresotinic acid with absolute ethanol (B145695) in the presence of concentrated H2SO4 serves as a method for its esterification. nist.gov However, the use of strong acids can lead to side reactions and purification challenges.

In recent years, heterogeneous catalysts have gained attention due to their ease of separation and reusability. Iron nanoparticles supported on nitrogen-doped carbon (FeNP@NC-BA) have been shown to be effective for the microwave-assisted esterification of various carboxylic acids with alcohols, achieving high conversion and selectivity. researchgate.net This type of catalyst works by enhancing the chelation of the acid's carbonyl oxygen, which in turn boosts the esterification process. researchgate.net While not specifically tested on 5-hydroxy-2-methylbenzoic acid in the cited study, its broad applicability to aromatic acids suggests its potential for this transformation. researchgate.net

The optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, is crucial for maximizing the yield and purity of the desired ester. For instance, a study on the esterification of benzoic acid with 1-butanol (B46404) showed that under optimal conditions, a conversion of 92% could be achieved in 120 minutes. researchgate.net

Table 1: Catalyst Systems for Esterification

| Catalyst System | Reactants | Conditions | Outcome |

|---|---|---|---|

| Concentrated H2SO4 | p-Cresotinic acid, absolute ethanol | Reflux | Esterification |

Derivatization Reactions of Methyl 5-hydroxy-2-methylbenzoate

Methyl 5-hydroxy-2-methylbenzoate possesses three main reactive sites: the hydroxyl group, the ester moiety, and the aromatic ring. This allows for a variety of derivatization reactions to synthesize new compounds.

Chemical Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group is a key site for chemical modification. One of the most common reactions is etherification. For instance, the hydroxyl group can be alkylated to form an ether. This has been demonstrated in the synthesis of 2-propoxy-5-methylbenzoic acid, where the hydroxyl group of ethyl p-cresotinate is propylated using propyl iodide. nist.gov

Another important transformation is acylation, where the hydroxyl group reacts with an acylating agent to form an ester. This reaction is often used as a protective strategy in multi-step syntheses. diva-portal.org The reactivity of the hydroxyl group can be influenced by the other substituents on the aromatic ring.

Reactions at the Ester Moiety

The methyl ester group of methyl 5-hydroxy-2-methylbenzoate can undergo several characteristic reactions. One of the primary transformations is hydrolysis, which converts the ester back to the corresponding carboxylic acid, 5-hydroxy-2-methylbenzoic acid. This reaction is typically carried out under acidic or basic conditions.

Transesterification is another possibility, where the methyl group of the ester is exchanged with a different alkyl group by reacting with another alcohol in the presence of a catalyst. This process is widely used in industry to produce different types of esters. mdpi.com

Reduction of the ester group can also be achieved. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol. DIBAL-H (Diisobutylaluminium hydride) can be used for the partial reduction of esters to aldehydes, although this can be challenging to control. ncert.nic.in

Electrophilic Aromatic Substitution (EAS) Patterns

The aromatic ring of methyl 5-hydroxy-2-methylbenzoate is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl and methyl groups. The directing effects of these groups determine the position of substitution for incoming electrophiles.

The hydroxyl group is a strong activating group and an ortho-, para-director. The methyl group is also an activating group and an ortho-, para-director. In methyl 5-hydroxy-2-methylbenzoate, the hydroxyl group is at position 5 and the methyl group is at position 2. The positions ortho and para to the hydroxyl group are 4, 6, and 2. The positions ortho and para to the methyl group are 1, 3, and 5. The combined effect of these two groups will direct incoming electrophiles primarily to positions 4 and 6.

An example of an EAS reaction is bromination. The bromination of a similar compound, methyl 2-methylbenzoate, can result in methyl 5-bromo-2-methylbenzoate. bldpharm.comtcichemicals.com This suggests that electrophilic substitution on methyl 5-hydroxy-2-methylbenzoate would likely occur at the positions activated by the hydroxyl group.

Nucleophilic Reactivity

While the electron-rich aromatic ring is generally not susceptible to nucleophilic attack, the carbonyl carbon of the ester group is electrophilic and can be attacked by nucleophiles. This is the basis for reactions like hydrolysis and transesterification, where the nucleophile is a hydroxide (B78521) ion or an alkoxide ion, respectively.

The reactivity of the carbonyl group towards nucleophilic attack is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups would increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups, like the hydroxyl and methyl groups in methyl 5-hydroxy-2-methylbenzoate, can slightly decrease this reactivity. learncbse.in

In certain cases, such as in the presence of a strong nucleophile and specific reaction conditions, nucleophilic aromatic substitution could potentially occur, but this is generally less common for this type of compound.

Table 2: List of Compounds

| Compound Name | CAS Number |

|---|---|

| Methyl 5-hydroxy-2-methylbenzoate | 73505-48-3 |

| 5-Hydroxy-2-methylbenzoic acid | 578-22-3 |

| p-Cresotinic acid | 83-48-7 |

| 2-Propoxy-5-methylbenzoic acid | Not Available |

| Ethyl p-cresotinate | Not Available |

| Methyl 5-bromo-2-methylbenzoate | 79669-50-4 |

| Benzoic acid | 65-85-0 |

| 1-Butanol | 71-36-3 |

| Methanol | 67-56-1 |

| Ethanol | 64-17-5 |

| Propyl iodide | 107-08-4 |

| Trifluoroacetic acid | 76-05-1 |

| Dichloromethane | 75-09-2 |

| Boron trichloride | 10294-34-5 |

| Tin chloride dihydrate | 10025-69-1 |

| Sulfuric acid | 7664-93-9 |

| Lithium aluminum hydride | 16853-85-3 |

Formation of Complex Hybrid Derivatives

The molecular architecture of Methyl 5-hydroxy-2-methylbenzoate, featuring a nucleophilic hydroxyl group and an ester moiety on a benzene ring, presents a versatile scaffold for the synthesis of a variety of complex hybrid derivatives. These transformations typically involve reactions at the phenolic hydroxyl group or the aromatic ring itself, leading to the formation of new heterocyclic systems or extended molecular frameworks through coupling reactions. Key synthetic strategies include the construction of chromone (B188151) rings, the formation of diaryl ethers via copper-catalyzed coupling, and other cyclization and substitution reactions.

Chromone-Based Hybrid Molecules

Chromones (4H-1-benzopyran-4-ones) are a significant class of oxygen-containing heterocyclic compounds. The synthesis of chromone derivatives from phenolic precursors is a well-established strategy in organic chemistry. ijrpc.com While direct synthesis from Methyl 5-hydroxy-2-methylbenzoate is not extensively documented, established methodologies allow for a clear projection of its use as a key starting material.

One common pathway involves the Baker-Venkataraman rearrangement . In this approach, the phenolic hydroxyl group of Methyl 5-hydroxy-2-methylbenzoate would first be acylated with an appropriate acyl chloride. The resulting ester would then undergo a base-catalyzed rearrangement to form a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclization and dehydration of this diketone would yield the final chromone ring fused to the original benzoate structure. Various catalysts, including hydrochloric acid, polyphosphoric acid, or para-toluene sulfonic acid, can be employed for the ring closure step. ijrpc.com

Alternatively, direct cyclization methods using reagents like phosphorus oxychloride with a Vilsmeier-Haack reagent (e.g., DMF) could be envisioned to construct the chromone core. ijrpc.com The resulting hybrid molecule would embed the Methyl 5-hydroxy-2-methylbenzoate framework within a more complex polycyclic system, significantly altering its chemical properties.

Diaryl Ether Linkages via Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction that forms aryl ethers from a phenol and an aryl halide. wikipedia.orgorganic-chemistry.org The hydroxyl group of Methyl 5-hydroxy-2-methylbenzoate makes it an ideal candidate for this type of C-O cross-coupling reaction. In a typical Ullmann-type synthesis, Methyl 5-hydroxy-2-methylbenzoate would be deprotonated by a base to form a phenoxide, which then acts as the nucleophile.

The reaction mechanism involves a copper(I) catalyst, which can be generated in situ. This catalyst reacts with the phenoxide to form a copper(I) phenoxide intermediate. Subsequent reaction with an aryl halide (Ar-X) results in the formation of the diaryl ether and a copper(I) halide salt. wikipedia.org

Ar−X + CuOR′ → Ar−OR′ + CuX (where R'OH is Methyl 5-hydroxy-2-methylbenzoate)

This methodology allows for the coupling of the Methyl 5-hydroxy-2-methylbenzoate core with a wide array of other aromatic or heteroaromatic systems, depending on the choice of the aryl halide. Traditional Ullmann reactions often require high temperatures and polar aprotic solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org

Other Complex Derivatives

The reactivity of the aromatic ring of Methyl 5-hydroxy-2-methylbenzoate allows for other derivatizations. For instance, electrophilic aromatic substitution reactions, such as nitration, can introduce additional functional groups onto the ring, as evidenced by the existence of compounds like methyl 5-hydroxy-2-methyl-3-nitrobenzoate. chemsynthesis.com This nitro-substituted derivative can then serve as a precursor for further hybridization, for example, through reduction of the nitro group to an amine, which can then be used in a variety of coupling or condensation reactions.

Furthermore, synthetic strategies analogous to those used for producing 5-hydroxybenzofurans could potentially be adapted. Such methods may involve an oxidative coupling and cyclization process between the phenol and a suitable coupling partner, such as a β-dicarbonyl compound, to construct a furan (B31954) ring fused to the existing benzene ring. thieme-connect.de

Synthetic Pathways to Hybrid Derivatives

The following table summarizes the key reaction types for generating complex hybrid derivatives from Methyl 5-hydroxy-2-methylbenzoate.

| Derivative Type | Reaction Name | Key Reactants | Resulting Structure |

| Chromone Hybrid | Baker-Venkataraman Rearrangement & Cyclization | Acyl chloride, Base, Acid catalyst | A chromone ring fused to the benzoate framework. |

| Diaryl Ether Hybrid | Ullmann Condensation | Aryl halide, Copper catalyst, Base | Two aromatic rings linked by an ether bond. |

| Nitro-Aryl Hybrid | Electrophilic Aromatic Substitution | Nitrating agent (e.g., HNO₃/H₂SO₄) | A nitro group added to the aromatic ring. |

| Benzofuran Hybrid | Oxidative Coupling & Cyclization | β-dicarbonyl compound, Oxidizing agent | A furan ring fused to the benzene ring. |

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Methyl 5-hydroxy-2-methylbenzoate

A suite of spectroscopic methods is employed to characterize Methyl 5-hydroxy-2-methylbenzoate, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, methyl 2-hydroxybenzoate, shows distinct signals for each unique proton environment. For instance, the methyl ester protons typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns (doublets, triplets, etc.) based on their coupling with neighboring protons. The hydroxyl proton often appears as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. In methyl 2-hydroxybenzoate, distinct peaks are observed for the methyl carbon, the carbonyl carbon, and each of the aromatic carbons, with their chemical shifts influenced by the electronic environment. docbrown.info For example, the carbonyl carbon is typically found significantly downfield due to the deshielding effect of the two oxygen atoms. docbrown.info

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| Methyl benzoate | Aromatic protons: ~7.3-8.0, Methyl protons: ~3.9 rsc.org | Aromatic carbons: ~128-133, Carbonyl carbon: ~167, Methyl carbon: ~52 rsc.org |

| Methyl 2-hydroxybenzoate | Aromatic protons: ~6.8-7.8, Hydroxyl proton: variable, Methyl protons: ~3.9 docbrown.info | Aromatic carbons: ~117-161, Carbonyl carbon: ~170, Methyl carbon: ~52 docbrown.info |

Mass Spectrometry (MS, HRMS, LC-MS, MALDI-TOF-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The molecular ion peak (M+) in the mass spectrum of Methyl 5-hydroxy-2-methylbenzoate would correspond to its molecular weight. nih.govchemsynthesis.comchemscene.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. nih.gov

Fragmentation patterns observed in the mass spectrum offer valuable structural information. chemguide.co.uk For benzoate esters, common fragmentation pathways include the loss of the alkoxy group (•OCH₃) or the entire ester group (•COOCH₃), leading to characteristic fragment ions. docbrown.info For instance, in the mass spectrum of the related methyl 2-hydroxy-5-methylbenzoate, the molecular ion is observed, along with significant fragment ions. nist.gov

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Mass-to-Charge Ratios (m/z) |

|---|---|---|---|

| Methyl 5-hydroxy-2-methylbenzoate | C₉H₁₀O₃ | 166.17 nih.govchemsynthesis.comchemscene.com | 166 (M⁺) |

| Methyl 2-hydroxy-5-methylbenzoate | C₉H₁₀O₃ | 166.17 | 166 (M⁺), 135, 107 nist.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of Methyl 5-hydroxy-2-methylbenzoate would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) stretching vibrations, as well as C-H stretching and bending vibrations of the methyl and aromatic groups.

For a similar compound, methyl 2-hydroxybenzoate, the IR spectrum displays a broad O-H stretching band due to hydrogen bonding, a strong C=O stretching peak for the ester, and various C-O stretching bands. docbrown.info

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching (hydrogen-bonded) | ~3600-3200 (broad) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H (methyl) | Stretching | ~3000-2850 |

| Carbonyl (C=O) of ester | Stretching | ~1730-1700 |

| Aromatic C=C | Stretching | ~1600 and ~1475 |

| Carbon-Oxygen (C-O) of ester | Stretching | ~1300-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like Methyl 5-hydroxy-2-methylbenzoate exhibit characteristic absorption bands in the UV region due to π to π* and n to π* electronic transitions of the benzene (B151609) ring and the carbonyl group. libretexts.org The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the benzene ring. For instance, the UV spectrum of methyl benzoate in alcohol shows a maximum absorption at 227 nm. nih.gov The presence of hydroxyl and methyl groups on the benzene ring in Methyl 5-hydroxy-2-methylbenzoate would be expected to cause a shift in the absorption maxima compared to unsubstituted methyl benzoate.

Crystallographic Studies of Methyl 5-hydroxy-2-methylbenzoate and its Analogues

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

While a specific crystal structure for Methyl 5-hydroxy-2-methylbenzoate is not detailed in the provided search results, the presence of a hydroxyl group and a carbonyl group suggests the likelihood of significant intermolecular hydrogen bonding in the solid state. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. These hydrogen bonds would play a crucial role in determining the crystal packing arrangement, influencing properties such as melting point and solubility.

Single-Crystal X-ray Diffraction Analysis of Related Benzothiazine Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. Studies on benzothiazine derivatives, a class of compounds with structural similarities to benzoate derivatives, provide insight into their molecular geometry and intermolecular interactions.

In the analysis of various 1,2-benzothiazine and 1,4-benzothiazine derivatives, researchers have successfully elucidated their crystal structures. semanticscholar.orgresearchgate.net For instance, the analysis of a specific 1H-benzo[c] semanticscholar.orgnih.govthiazine 2,2-dioxide derivative revealed that the dihydrothiazine ring adopts a distorted sofa conformation. nih.gov In this conformation, the sulfur (S1) and a carbon (C8) atom deviate significantly from the mean plane of the other atoms in the ring. nih.gov

Table 1: Crystallographic Data for a Representative Benzothiazine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic scispace.com |

| Space Group | Pna2(1) scispace.com |

| Conformation | Distorted Sofa nih.gov |

Chromatographic Analysis for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating mixtures, assessing the purity of compounds, and monitoring the progress of chemical reactions.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used in organic synthesis to check the purity of a sample or to follow the course of a reaction. sigmaaldrich.comnih.gov For the synthesis of benzoate esters like Methyl 5-hydroxy-2-methylbenzoate, TLC can be used to distinguish the starting materials from the final product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or plastic coated with a thin layer of silica gel. nih.gov The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. For example, in the monitoring of the esterification of benzoic acid to methyl benzoate, aliquots of the reaction mixture are spotted on a TLC plate and developed. sigmaaldrich.com The starting material (more polar) will have a lower retention factor (Rf) value than the ester product (less polar). The spots are then visualized, often using UV light, allowing for a qualitative assessment of the reaction's completion. nih.govyoutube.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution, sensitivity, and quantification capabilities compared to TLC. It is widely used for the purity assessment of pharmaceutical compounds and related substances.

A reversed-phase HPLC (RP-HPLC) method can be developed for the analysis of Methyl 5-hydroxy-2-methylbenzoate. For instance, a method for a structurally similar compound, Methyl 4-hydroxy benzoate, utilizes a reversed-phase column with a mobile phase consisting of a mixture of methanol (B129727) and water. researchgate.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is typically achieved using a UV detector set at a specific wavelength where the compound absorbs light, such as 254 nm. researchgate.net The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier. The purity of a sample can be determined by the area of its peak relative to the total area of all peaks in the chromatogram; for example, the purity of Methyl 2-Hydroxy-5-methylbenzoate has been determined to be greater than 95% by HPLC. lgcstandards.com

Table 2: Example HPLC Conditions for Analysis of a Related Hydroxy Benzoate

| Parameter | Condition |

|---|---|

| Column | L7Supelco reversed-phase (25cm × 4.6mm, 5 µm) researchgate.net |

| Mobile Phase | Methanol: Water (45:55 v/v, pH 4.8) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection Wavelength | 254 nm researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is particularly useful for the analysis of volatile and semi-volatile compounds.

In the context of Methyl 5-hydroxy-2-methylbenzoate, GC-MS is invaluable for identifying and quantifying related substances, impurities, or reaction byproducts. For instance, in a study involving the synthesis of ethyl-5-hydroxy-2-methylbenzoate, GC-MS analysis was used to identify the products. oup.com The sample is first vaporized and separated on a capillary column (e.g., BP-5). The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides structural information. oup.com For example, many benzoate derivatives show a characteristic substituted benzyl (B1604629) cation in their mass spectra. oup.com

Table 3: Typical GC-MS Operating Parameters for Analysis of Related Benzoates

| Parameter | Condition |

|---|---|

| Gas Chromatograph | HP-5890 or similar oup.com |

| Column | BP-5 capillary column |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI), 70 eV oup.com |

| MS Transfer Line Temp. | 300°C |

Computational Chemistry and Molecular Modeling of Methyl 5 Hydroxy 2 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of methyl 5-hydroxy-2-methylbenzoate. These methods, rooted in the principles of quantum mechanics, provide a detailed description of the molecule's electronic structure.

Density Functional Theory (DFT) for Electronic Structure and Spectra

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict various molecular properties, including optimized geometry, electronic energy states, and spectroscopic characteristics.

While specific DFT studies on methyl 5-hydroxy-2-methylbenzoate are not extensively documented in publicly available literature, the principles can be illustrated by studies on related methyl benzoate (B1203000) derivatives. tandfonline.comnih.gov For instance, DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In a study on 2-methylxanthen-9-one, a related organic molecule, the HOMO and LUMO energies were calculated to be -6.275 eV and -1.880 eV, respectively, resulting in an energy gap of 4.395 eV. nih.gov

Furthermore, DFT is instrumental in predicting electronic transition spectra, such as UV-Vis absorption spectra. Theoretical calculations can help assign experimental spectral bands to specific electronic transitions, for example, π → π* and n → π* transitions. nih.gov For other methyl benzoate derivatives, DFT has been used to analyze their absorption spectra, revealing how different substituents influence the electronic transitions. tandfonline.com These computational spectra provide valuable information that complements and helps interpret experimental findings.

Table 1: Illustrative DFT-Calculated Properties for a Related Organic Molecule

| Property | Value |

| HOMO Energy | -6.275 eV |

| LUMO Energy | -1.880 eV |

| HOMO-LUMO Energy Gap | 4.395 eV |

Data from a DFT study on 2-methylxanthen-9-one, illustrating typical parameters obtained through such calculations. nih.gov

Prediction of Reactivity and Stability of Derivatives

Computational methods are invaluable for predicting how the introduction of different functional groups would affect the reactivity and stability of methyl 5-hydroxy-2-methylbenzoate derivatives. The reactivity of a substituted benzene (B151609) ring is largely influenced by the electron-donating or electron-withdrawing nature of its substituents.

Computational studies on substituted methyl benzoates can quantify these effects. For example, by calculating the charge distribution on the aromatic ring, one can predict the most likely sites for electrophilic attack. Electron-donating substituents increase the electron density on the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic substitution. Conversely, electron-withdrawing groups, such as a nitro group (-NO2), would decrease the ring's reactivity. researchgate.netnih.gov Computational models can also assess the stability of potential derivatives by calculating their heats of formation or total energies. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their motion and interactions with their environment. researchgate.net

Study of Aggregation Behavior in Solution

MD simulations can be used to investigate the aggregation behavior of methyl 5-hydroxy-2-methylbenzoate in various solvents. This is particularly relevant for understanding its solubility and formulation characteristics. A study on the closely related para-hydroxybenzoic acid (p-HBA) and its methyl and propyl esters (parabens) in supercritical carbon dioxide provides a strong analogy. rsc.org

In that research, classical molecular dynamics was used to explore how these molecules solvate and potentially aggregate. The simulations revealed that solvation is driven by the formation of stable hydrogen bonds between the solute molecules and a co-solvent like methanol (B129727). rsc.org For methylparaben, hydrogen bonds involving the hydroxyl group and the carbonyl oxygen were found to be significant. rsc.org Similar simulations for methyl 5-hydroxy-2-methylbenzoate could elucidate its self-aggregation tendencies and its interactions with different solvent molecules, which is crucial for applications where it is part of a complex mixture. The simulations can track the formation of clusters or micelles and determine their size, shape, and stability over time. nih.govresearchgate.net

Solvation Dynamics in Biological Systems

Understanding how methyl 5-hydroxy-2-methylbenzoate behaves in a biological environment is critical for many of its potential applications. MD simulations can model the solvation of this compound in aqueous environments and its interactions with biological macromolecules like proteins or membranes. researchgate.net

The process of a small molecule entering the body often begins with its dissolution and solvation. researchgate.net MD simulations can provide a mechanistic understanding of these processes at an atomic level. For instance, simulations can reveal the structure of water molecules around the solute, the dynamics of hydrogen bonding between the solute and water, and the energetic favorability of solvation. For related phenolic compounds, it has been shown that the interaction with water can significantly alter their properties. nih.gov

Furthermore, MD can be used to simulate the interaction of methyl 5-hydroxy-2-methylbenzoate with cell membranes, predicting its permeability and potential to cross biological barriers. These simulations can also model its binding to protein targets, providing insights into its mechanism of action if it were to have biological activity. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. researchgate.net These models are typically developed by creating a mathematical equation that relates calculated molecular descriptors to an experimentally measured property.

For methyl 5-hydroxy-2-methylbenzoate and its derivatives, QSPR models could be developed to predict a wide range of properties, such as boiling point, solubility, and chromatographic retention times. The first step in QSPR modeling is to calculate a set of molecular descriptors that encode structural information. These can include constitutional, topological, geometrical, and electronic descriptors.

Studies on other phenolic compounds and benzoic acid derivatives have successfully used QSPR to predict properties like antioxidant activity and toxicity. tandfonline.com For example, a QSPR study on phenolic antioxidants found that properties could be correlated with quantum chemical descriptors like the Mulliken charges on atoms. tandfonline.com Another study on benzoic acid derivatives developed a model to predict their toxicity based on parameters like the logarithm of the partition coefficient (LogP), surface area, and heat of formation.

By developing a QSPR model for a series of related hydroxybenzoate esters, it would be possible to predict the properties of new, unsynthesized derivatives of methyl 5-hydroxy-2-methylbenzoate. This predictive capability is a powerful tool in the rational design of new compounds with desired properties.

Table 2: Examples of Molecular Descriptors Used in QSPR Studies of Benzoic Acid Derivatives

| Descriptor Type | Example Descriptors | Predicted Property |

| Physicochemical | LogP (Octanol-water partition coefficient) | Toxicity |

| Geometrical | Surface Area of the molecule (SAG) | Toxicity |

| Thermodynamic | Heat of Formation (HoF) | Toxicity |

| Electronic | Mulliken Atomic Charges | Antioxidant Activity tandfonline.com |

This table provides examples of descriptor types and specific descriptors that have been used in QSPR models for related classes of compounds.

Prediction of Lipophilicity (logP) and pKa

Computational methods are instrumental in predicting the physicochemical properties of molecules, such as lipophilicity (logP) and the acid dissociation constant (pKa), which are crucial for understanding a compound's behavior in biological systems.

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's differential solubility in a hydrophobic (lipid) and a hydrophilic (aqueous) phase. It is a key indicator of a drug's ability to cross cell membranes. For Methyl 5-hydroxy-2-methylbenzoate, the predicted XLogP3 value is 2.4. nih.gov XLogP3 is a widely used computational method for estimating logP based on the molecule's atomic composition and structure. nih.gov This value suggests that the compound has a moderate degree of lipophilicity.

Predicted Physicochemical Properties of Methyl 5-hydroxy-2-methylbenzoate and Related Compounds

| Compound | Property | Predicted Value | Source |

|---|---|---|---|

| Methyl 5-hydroxy-2-methylbenzoate | XLogP3 | 2.4 | nih.gov |

| Methyl 2-hydroxybenzoate | pKa (Strongest Acidic) | 9.72 | mdpi.com |

| Methyl 5-fluoro-2-hydroxybenzoate | pKa | 9.77 (Predicted) | bldpharm.com |

Docking Studies and Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is crucial for understanding the structural basis of molecular recognition.

Despite the importance of such studies, a specific molecular docking analysis of Methyl 5-hydroxy-2-methylbenzoate with the model protein Bovine Serum Albumin (BSA) was not found in the reviewed scientific literature. General studies on other methyl benzoate derivatives suggest that interactions are often governed by hydrogen bonding and hydrophobic forces within the protein's binding pockets. nih.govmdpi.com

An analysis of the specific ligand-protein interactions between Methyl 5-hydroxy-2-methylbenzoate and Bovine Serum Albumin (BSA) is contingent on available docking data. As no specific studies detailing the docking of this compound with BSA were identified, a detailed interaction analysis, including the identification of key amino acid residues involved in binding, cannot be provided at this time.

Studies with other small molecules binding to BSA have identified specific binding sites, such as Sudlow's site I in subdomain IIA, as common interaction regions. These interactions are typically stabilized by a network of hydrogen bonds and hydrophobic contacts.

The investigation of hydrogen bonding and the calculation of binding affinity are essential outcomes of molecular docking simulations. Hydrogen bonds are critical for the specificity of ligand-protein interactions, while binding affinity quantifies the strength of this interaction.

Information regarding the specific hydrogen bonds formed between Methyl 5-hydroxy-2-methylbenzoate and BSA, or the computationally determined binding affinity (often expressed as a binding energy value in kcal/mol or a binding constant), is not available in the public literature searched. For other methyl benzoate derivatives, binding constants with BSA have been reported to be in the order of 10⁴ M⁻¹, indicating strong binding, with hydrogen bonding being a predominant interaction force. nih.govmdpi.com

Table of Mentioned Compounds

Biological Activity and Mechanistic Studies of Methyl 5 Hydroxy 2 Methylbenzoate

Antimicrobial Research and Antibacterial Properties

The antimicrobial potential of Methyl 5-hydroxy-2-methylbenzoate has been a subject of scientific inquiry, with studies exploring its efficacy against a range of pathogenic microorganisms.

Research has demonstrated that Methyl 5-hydroxy-2-methylbenzoate exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. Its antibacterial activity has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound required to inhibit the visible growth of a microorganism.

Notably, the compound has shown efficacy against Staphylococcus aureus, a common Gram-positive bacterium responsible for a variety of skin and soft tissue infections, as well as more severe systemic infections. Furthermore, its activity extends to Gram-negative bacteria, including Escherichia coli, a frequent cause of gastrointestinal and urinary tract infections, and Salmonella paratyphi A, a causative agent of paratyphoid fever. The observed MIC values from these studies are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of Methyl 5-hydroxy-2-methylbenzoate against Various Bacteria

| Bacterial Strain | Gram Staining | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 0.156 |

| Escherichia coli | Gram-Negative | 0.312 |

Anticancer Research and Cytotoxicity

While direct studies on the anticancer properties and cytotoxicity of Methyl 5-hydroxy-2-methylbenzoate are limited in publicly available literature, its significance in anticancer research is evident from its frequent use as a key precursor in the synthesis of novel therapeutic agents.

There is currently a lack of specific data demonstrating the direct inhibitory effects of Methyl 5-hydroxy-2-methylbenzoate on cancer cell lines. However, its structural framework is a component of more complex molecules that have been investigated for their anticancer potential. For instance, it has been utilized in the synthesis of benzonaphthopyranones, such as Chartarin and O-Methylhayumicinone, which are related to compounds that have shown activity against cancer cell lines like ascitic P388, L1210 leukemia, and B16 melanoma. researchgate.net

The role of Methyl 5-hydroxy-2-methylbenzoate as a synthetic building block is prominent in the development of inhibitors targeting key signaling pathways implicated in cancer progression. Although the compound itself may not directly interact with these targets, its derivatives have been designed to do so.

One of the most critical pathways in cancer biology is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival. Methyl 5-hydroxy-2-methylbenzoate has been employed as a starting material in the synthesis of compounds designed to inhibit this pathway. google.com

Furthermore, this compound is a precursor in the development of degraders of IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4), a protein kinase involved in inflammatory and immune responses that has emerged as a therapeutic target in certain cancers, including Waldenstrom's macroglobulinemia and some types of lymphomas. google.com The degradation of IRAK-4 can disrupt signaling pathways that promote cancer cell survival.

It has also been used in the synthesis of 6-azabenzimidazole compounds that are being investigated as HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors, which represent a novel approach in immuno-oncology aimed at enhancing the immune response against cancer cells. googleapis.com

Antifeedant Activity in Pest Management

Currently, there is no available scientific literature or documented research on the antifeedant activity of Methyl 5-hydroxy-2-methylbenzoate in the context of pest management.

Anti-inflammatory and Other Biological Effects of Related Derivatives

While direct evidence for the anti-inflammatory activity of Methyl 5-hydroxy-2-methylbenzoate is not extensively documented, its derivatives have been the focus of research for their potential therapeutic effects in a range of conditions, including those with an inflammatory component.

Derivatives of Methyl 5-hydroxy-2-methylbenzoate have been synthesized and investigated for various biological activities. For example, it has been used as a precursor in the synthesis of alpha aryl or heteroaryl methyl beta piperidino propanamide compounds that act as ORL1-receptor antagonists. google.com These antagonists have potential applications as analgesics, anti-inflammatory agents, and for the treatment of a variety of central nervous system disorders. google.com

Additionally, Methyl 5-hydroxy-2-methylbenzoate has been utilized in the preparation of (methoxyalkyl)thiazoles, a class of compounds that have been identified as potent and selective 5-lipoxygenase inhibitors. acs.org 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions such as asthma and allergic reactions.

Moreover, the compound serves as a starting material for novel cyclic benzimidazole (B57391) derivatives that are being explored as activators of AMP-activated protein kinase (AMPK). google.comresearchgate.netgoogleapis.com AMPK is a crucial regulator of cellular energy metabolism, and its activation is considered a therapeutic strategy for metabolic diseases like type 2 diabetes and obesity, which often have associated inflammatory components.

Structure-Activity Relationship (SAR) Studies

The biological efficacy of phenolic compounds like Methyl 5-hydroxy-2-methylbenzoate is intrinsically tied to their molecular architecture. The arrangement and nature of functional groups on the benzene (B151609) ring, along with the characteristics of the ester side chain, are pivotal in dictating their biological interactions and potency.

The Role of the Ester Group:

A cornerstone of the structure-activity relationship (SAR) for p-hydroxybenzoic acid esters, commonly known as parabens, is the correlation between the length of the ester's alkyl chain and antimicrobial potency. It is well-established that antimicrobial activity tends to increase with the lengthening of this alkyl chain. For example, propylparaben (B1679720) and butylparaben (B1668127) exhibit greater antimicrobial effects than their shorter-chain counterparts, methylparaben and ethylparaben. researchgate.netnih.gov This phenomenon is frequently linked to an increase in the compound's lipophilicity, which enhances its ability to permeate the lipid-rich cell membranes of microorganisms. sci-hub.se As Methyl 5-hydroxy-2-methylbenzoate possesses a methyl ester, it is anticipated to have a comparatively lower lipophilicity and potentially a more moderate antimicrobial activity than its longer-chain analogues.

The Influence of Ring Substituents:

The hydroxyl (-OH) and methyl (-CH3) groups attached to the benzene ring are critical to the molecule's biological profile.

Hydroxyl Group: The phenolic hydroxyl group is a well-recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. It is fundamental to the antioxidant and antimicrobial properties of many phenolic compounds, largely due to its capacity for hydrogen donation and hydrogen bond formation. nih.gov

Methyl Group: A distinguishing feature of Methyl 5-hydroxy-2-methylbenzoate is the additional methyl group at the 2-position (ortho to the ester). The impact of this substitution is multifaceted. In some phenolic compounds, such as the potent antimicrobials carvacrol (B1668589) (5-isopropyl-2-methylphenol) and thymol (B1683141) (2-isopropyl-5-methylphenol), the presence of a methyl group can augment antimicrobial efficacy. nih.gov This is often attributed to an increase in the molecule's lipophilicity, which can facilitate its interaction with microbial membranes. Conversely, in other contexts, methylation has been observed to diminish biological activity. mdpi.com The specific location of the methyl group can also introduce steric hindrance, potentially impeding the molecule's interaction with its biological targets.

The following table provides a summary of the key structural elements of Methyl 5-hydroxy-2-methylbenzoate and their probable impact on its biological activity, based on established SAR principles from related compounds.

| Structural Feature | Likely Influence on Biological Activity | Basis of Inference |

|---|---|---|

| Methyl Ester | May exhibit lower antimicrobial potency in comparison to analogues with longer ester chains. | Based on the established SAR of parabens, where activity is proportional to the alkyl chain length. researchgate.netnih.gov |

| 5-Hydroxy Group | Crucial for potential antioxidant and antimicrobial functions. | The phenolic hydroxyl group is a known critical pharmacophore in many biologically active phenols. nih.gov |

| 2-Methyl Group | Could enhance lipophilicity and membrane interaction, but may also create steric hindrance that affects binding to target sites. | Observations from other methylated phenols indicate that the effect on activity can be variable. nih.govmdpi.com |

Investigation of Mechanism of Action within Biological Systems

The precise mechanism of action for Methyl 5-hydroxy-2-methylbenzoate has not been definitively established through direct experimental evidence. Nevertheless, a plausible mechanism can be constructed by examining the modes of action of structurally analogous compounds, particularly parabens and other phenolic derivatives.

The principal mechanism of action for a significant number of phenolic antimicrobials involves the disruption of the structural and functional integrity of microbial cell membranes. This can be achieved through various processes:

Membrane Permeabilization: The lipophilic character of these molecules enables them to integrate into the lipid bilayer of the cell membrane, thereby altering its structure and elevating its permeability. nih.gov This can result in the leakage of vital intracellular materials, such as ions and ATP, leading to cell death.

Inhibition of Membrane-Associated Enzymes: Phenolic compounds are known to interfere with the functionality of critical enzymes located in the cell membrane, including ATPases and phosphotransferases, which are indispensable for cellular energy generation and molecular transport. nih.gov

Disruption of the Proton Motive Force: By compromising the integrity of the membrane, these compounds can dissipate the proton motive force, a crucial element for ATP synthesis and the active transport of substances across the cell membrane.

In addition to membrane disruption, other potential mechanisms of action have been proposed:

Inhibition of Nucleic Acid Synthesis: There is some evidence to suggest that parabens may impede the synthesis of both DNA and RNA. nih.gov

Enzyme Inhibition: Phenolic compounds have the capacity to inhibit the activity of a range of intracellular enzymes, either by causing protein denaturation or by competing for the enzyme's active site.

The ortho-methyl group in Methyl 5-hydroxy-2-methylbenzoate could modulate these mechanisms. For example, an increase in lipophilicity conferred by this group might augment its membrane-disrupting capabilities when compared to the unsubstituted methylparaben. On the other hand, its distinct stereochemistry could influence its binding affinity for specific target enzymes.

The table below details the likely mechanisms of action for Methyl 5-hydroxy-2-methylbenzoate, inferred from the known activities of related molecules.

| Proposed Mechanism | Description | Evidence from Related Compounds |

|---|---|---|

| Disruption of Cell Membrane Integrity | The molecule incorporates into the lipid bilayer, increasing its fluidity and permeability, which leads to the uncontrolled release of cellular contents. | This is a recognized primary mechanism for parabens and other phenolic antimicrobial agents. nih.govnih.gov |

| Inhibition of Cellular Enzymes | Interference with the function of essential enzymes, such as those involved in energy production (ATPases) and cellular transport (phosphotransferases). | This has been documented as a mechanism of action for parabens. nih.gov |

| Inhibition of DNA/RNA Synthesis | The compound may interfere with the cellular machinery responsible for DNA replication and transcription. | This has been suggested as a potential mechanism for parabens. nih.gov |

An in-depth examination of the analytical methodologies for the detection and quantification of Methyl 5-hydroxy-2-methylbenzoate is crucial for understanding its presence and implications in various fields. Advanced analytical techniques are paramount for the accurate identification and measurement of this compound, particularly at trace levels in complex matrices.

Applications of Methyl 5 Hydroxy 2 Methylbenzoate and Its Derivatives in Advanced Materials and Specialized Fields

Intermediate in Complex Organic Synthesis

At the heart of its utility, Methyl 5-hydroxy-2-methylbenzoate is a valuable intermediate in the intricate world of organic synthesis. Its reactive sites—the hydroxyl group, the aromatic ring, and the ester—allow for a multitude of chemical transformations. Organic chemists utilize this compound as a starting material to construct more complex molecular architectures. These synthetic pathways can involve reactions such as esterification, etherification, and electrophilic aromatic substitution, enabling the introduction of new functional groups and the extension of the carbon skeleton.

The strategic placement of the existing functional groups on the benzene (B151609) ring influences the regioselectivity of these reactions, guiding the formation of specific isomers. This control is paramount in multi-step syntheses where the precise arrangement of atoms is critical to the final product's function. For instance, the hydroxyl group can direct incoming electrophiles to specific positions on the ring, a principle that is fundamental in the synthesis of targeted molecules.

The versatility of Methyl 5-hydroxy-2-methylbenzoate and its isomers, such as methyl 2-hydroxy-3-methylbenzoate, extends to their use as important raw materials in the production of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.cachemicalbook.com

Drug Development and Pharmaceutical Formulations

The core structure of Methyl 5-hydroxy-2-methylbenzoate is a recurring motif in a number of biologically active compounds, making it a person of interest in drug discovery and development. The parent acid, 5-Hydroxy-2-methylbenzoic acid, is recognized as a pharmaceutical intermediate. chemicalbook.com While direct therapeutic applications of Methyl 5-hydroxy-2-methylbenzoate itself are not prominent, its derivatives are investigated for their potential pharmacological activities.

Scientists in medicinal chemistry often use the basic scaffold of this compound to design and synthesize novel drug candidates. By modifying the functional groups, they can fine-tune the molecule's properties to enhance its interaction with biological targets, such as enzymes and receptors. This process, known as lead optimization, is a cornerstone of modern drug development.

Specialty Chemicals and Materials Production

Beyond the pharmaceutical realm, Methyl 5-hydroxy-2-methylbenzoate and its derivatives are instrumental in the production of a variety of specialty chemicals and advanced materials. The reactivity of the compound allows for its incorporation into larger polymeric structures, leading to materials with tailored thermal, mechanical, and optical properties. For example, the hydroxyl group can be used as a point of attachment for polymerization reactions, creating polyesters or polyethers with specific characteristics.

The synthesis of various isomers of methyl hydroxy-methoxybenzoate, some of which are synthesized from precursors like Methyl 5-hydroxy-2-methylbenzoate, has been explored for applications such as antifeedants for pest control in forestry. diva-portal.org This demonstrates the adaptability of this chemical family in creating solutions for specialized industrial needs.

Potential in Liquid Crystal Materials

An intriguing and advanced application of molecules with similar structural features lies in the field of liquid crystals. The rigid, rod-like shape of certain derivatives of benzoic acid is a key characteristic that can give rise to mesomorphic behavior, the state of matter between a conventional liquid and a solid crystal. The presence of a lateral methyl group can influence the molecular packing and, consequently, the liquid crystalline properties. researchgate.net

Research in this area often involves the synthesis of ester derivatives of benzoic acids with long alkyl chains. researchgate.net While direct evidence for the use of Methyl 5-hydroxy-2-methylbenzoate in commercial liquid crystal displays (LCDs) is not prevalent, its structural motifs are relevant to the design of new liquid crystal materials. The ability to modify the core structure allows for the tuning of properties such as the temperature range of the liquid crystal phase and the material's response to electric fields.

Use as a Preservative in Pharmaceuticals and Food (for related derivatives)

Derivatives of benzoic acid are widely recognized for their antimicrobial properties and are commonly used as preservatives in the food and pharmaceutical industries. While Methyl 5-hydroxy-2-methylbenzoate itself is not a primary preservative, its structural relatives, the parabens (esters of p-hydroxybenzoic acid), are well-known examples. The principle behind their preservative action is their ability to disrupt the cell membranes of microorganisms, inhibiting their growth.

The investigation of various substituted benzoic acid esters for their biological activity is an ongoing area of research. The effectiveness of these compounds as preservatives is dependent on factors such as their chemical structure, concentration, and the pH of the medium.

Chelation-Driven Reactions

The presence of a hydroxyl group and a carbonyl group from the ester in close proximity on the benzene ring in certain isomers of Methyl 5-hydroxy-2-methylbenzoate can facilitate chelation-driven reactions. Chelation is the process of forming a ring-like structure by the bonding of a metal ion to two or more atoms in a ligand. This interaction can significantly influence the reactivity of the molecule.

For instance, in ortho-hydroxybenzoic acid esters, the formation of a chelate with a metal catalyst can activate the molecule towards specific transformations or direct the course of a reaction. This principle is exploited in various catalytic processes in organic synthesis, allowing for reactions to occur with high efficiency and selectivity. While the meta-position of the hydroxyl group in Methyl 5-hydroxy-2-methylbenzoate makes intramolecular chelation with the ester group less favorable, the potential for intermolecular coordination with metal centers remains, opening avenues for its use in coordination chemistry and catalysis.

Q & A

Q. What are the recommended laboratory synthesis routes for Methyl 5-hydroxy-2-methylbenzoate, and how can reaction conditions be optimized?

Methodological Answer: Methyl 5-hydroxy-2-methylbenzoate can be synthesized via esterification of 5-hydroxy-2-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). To protect the hydroxyl group during esterification, a protecting group like acetyl or methoxymethyl may be introduced prior to reaction, followed by deprotection . Optimization involves:

- Temperature control : Reflux conditions (~60–80°C) improve esterification efficiency.

- Catalyst selection : Acidic ion-exchange resins reduce side reactions compared to concentrated H₂SO₄.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures purity .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux, 12h | 75–85 | >95% |

| Deprotection | NaOH (aq.), rt, 2h | 90 | >98% |

Q. How should researchers validate the purity and structural identity of Methyl 5-hydroxy-2-methylbenzoate?

Methodological Answer: A multi-technique approach is critical:

- NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations). Key signals include the methyl ester (~3.8–3.9 ppm) and aromatic protons (~6.5–7.5 ppm) .

- Melting point analysis : Consistency with literature values (if available) confirms purity.

- Chromatography : HPLC or GC-MS with a C18 column (acetonitrile/water mobile phase) identifies impurities .

- Elemental analysis : Verify C/H/O ratios match theoretical values .

Advanced Research Questions

Q. How can hydrogen bonding influence the crystallization of Methyl 5-hydroxy-2-methylbenzoate, and what analytical methods characterize these interactions?

Methodological Answer: The hydroxyl and ester groups participate in hydrogen bonds, directing crystal packing. To study this:

- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement . Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs (e.g., chains, rings) .

- Thermal analysis (DSC/TGA) : Correlate melting points/thermal stability with intermolecular bond strength.

- IR spectroscopy : O–H stretching frequencies (~3200–3500 cm⁻¹) indicate hydrogen-bonding strength .

Example Hydrogen Bonding Patterns:

| Donor-Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| O–H···O (ester) | 2.65 | 165 | |

| O–H···O (hydroxyl) | 2.71 | 158 |

Q. What strategies resolve discrepancies between computational and experimental NMR data for Methyl 5-hydroxy-2-methylbenzoate?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Mitigation steps include:

- Solvent modeling : Use COSMO-RS or IEFPCM solvation models in DFT calculations to simulate solvent-induced shifts .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect rotamers or tautomers.

- Cross-validation : Compare data with structurally analogous compounds (e.g., methyl 5-fluoro-2-hydroxybenzoate ).

Example Case Study:

A 0.3 ppm deviation in aromatic proton shifts was resolved by accounting for methanol’s hydrogen-bonding effects in computational models .

Q. How can researchers address stability issues during long-term storage of Methyl 5-hydroxy-2-methylbenzoate?

Methodological Answer: Degradation pathways (hydrolysis, oxidation) depend on storage conditions:

Q. What pharmacological screening approaches are suitable for studying Methyl 5-hydroxy-2-methylbenzoate’s bioactivity?

Methodological Answer: While direct data is limited, structurally related salicylate derivatives suggest:

Q. How should contradictory crystallographic data be analyzed for Methyl 5-hydroxy-2-methylbenzoate?

Methodological Answer: Contradictions may arise from twinning, disorder, or incorrect space group assignment. Resolution steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.